molecular formula C12H13N3O3 B2848191 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1525736-60-0

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2848191
CAS No.: 1525736-60-0
M. Wt: 247.254
InChI Key: AQLXBTPOBQJUBX-UHFFFAOYSA-N
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Description

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a triazolo[1,5-a]pyridine core and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating or using catalysts. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various derivatives of the compound, which may exhibit different biological or chemical activities. For example, oxidation reactions can produce carboxylic acid derivatives, while reduction reactions can lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential pharmacological properties. It may be used in the design of new drugs targeting various diseases, such as cancer, bacterial infections, and inflammation.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo core but differ in their substituents and biological activities.

  • Pyridine Derivatives: Compounds containing pyridine rings are structurally related and may exhibit similar chemical properties.

Uniqueness: 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-11(14-15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLXBTPOBQJUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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